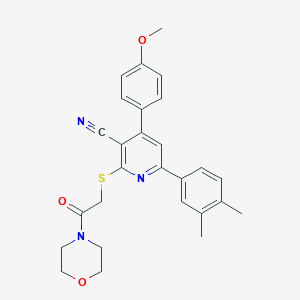

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a useful research compound. Its molecular formula is C27H27N3O3S and its molecular weight is 473.6g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-(3,4-Dimethylphenyl)-4-(4-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)nicotinonitrile is a member of a class of organic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

Synthesis Overview

The synthesis typically involves multi-step organic reactions, including:

- Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the dimethylphenyl and methoxyphenyl groups is performed via nucleophilic aromatic substitution.

- Morpholino Group Addition : This is accomplished using morpholine and suitable leaving groups.

- Final Product Formation : The compound is often converted into its hydrochloride salt form for enhanced solubility and stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, thiosemicarbazones derived from pyridine structures have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma, with IC50 values in the nanomolar range .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Thiosemicarbazones | Glioblastoma | 10-100 |

| Thiosemicarbazones | Breast Adenocarcinoma | 5-50 |

These findings suggest that modifications to the phenyl and morpholino groups in our target compound could enhance its biological activity.

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes or receptors. The binding affinity is influenced by the electronic properties of the substituents on the aromatic rings. For example, compounds that incorporate electron-withdrawing groups tend to exhibit increased potency due to enhanced interactions with target sites .

Case Studies

- In Vitro Studies : A study evaluating similar compounds demonstrated their ability to induce apoptosis in cancer cells, characterized by morphological changes such as chromatin condensation and cell shrinkage . These effects were attributed to the disruption of cellular signaling pathways essential for cell survival.

- Comparative Analysis : When comparing various derivatives, those with halogen or nitro substitutions on the ortho position exhibited superior anticancer activity compared to their meta or para counterparts . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

特性

IUPAC Name |

6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3S/c1-18-4-5-21(14-19(18)2)25-15-23(20-6-8-22(32-3)9-7-20)24(16-28)27(29-25)34-17-26(31)30-10-12-33-13-11-30/h4-9,14-15H,10-13,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBNAKKVBKDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)N4CCOCC4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。